Methyl 6-fluoro-2,3-dihydrobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of quinone with activated propanal, followed by cyclization . The reaction conditions often require the use of piperidine as a catalyst to facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-1-benzofuran-2-carboxylate: A similar compound with slight structural differences, which may result in varying biological activities.
Psoralen: Another benzofuran derivative used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Known for its use in phototherapy for skin conditions.
Uniqueness
Methyl 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate stands out due to its specific fluorine substitution, which can enhance its biological activity and stability. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
methyl 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-3,5,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIMDSVWHFALNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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